7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1',2'-1,2]pyrimidino[4,5-b]thiophen-12-one
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Overview
Description
7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one is a complex heterocyclic compound It features a unique structure that combines elements of piperidine, pyrimidine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted piperidines and thiophenes can be reacted with pyrimidine derivatives in the presence of catalysts and solvents like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with piperidine, pyrimidine, and thiophene rings. Examples are:
- 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one derivatives
- Piperidine-based heterocycles
- Pyrimidine-thiophene hybrids
Uniqueness
The uniqueness of 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one lies in its intricate structure, which combines multiple heterocyclic rings.
Properties
IUPAC Name |
9-thia-11,17-diazatetracyclo[8.8.0.02,8.012,17]octadeca-1(10),2(8),11-trien-18-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-15-13-10-6-2-1-3-7-11(10)19-14(13)16-12-8-4-5-9-17(12)15/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAIQNKBKDBEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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